molecular formula C14H10ClN3O3S2 B12774517 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-chlorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide CAS No. 214916-32-2

4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-chlorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide

Cat. No.: B12774517
CAS No.: 214916-32-2
M. Wt: 367.8 g/mol
InChI Key: NRHCEUGPZSVYAM-UHFFFAOYSA-N
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Description

4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-chlorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide is a complex organic compound with a unique structure that includes a thieno-thiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-chlorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The thieno ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of the Thiadiazine Ring: The thiadiazine ring is introduced through a condensation reaction with a hydrazine derivative.

    Acetonitrile Substitution: The acetonitrile group is added via a nucleophilic substitution reaction.

    Chlorophenyl Methylation: The 3-chlorophenylmethyl group is introduced through a Friedel-Crafts alkylation reaction.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the compound to introduce the dioxide functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-chlorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur and nitrogen atoms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-chlorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is investigated for use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-chlorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    4H-Thieno(3,4-e)-1,2,4-thiadiazine Derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiadiazine Derivatives: Compounds with a thiadiazine core but different ring systems or substituents.

    Thieno Derivatives: Compounds with a thieno ring but lacking the thiadiazine moiety.

Uniqueness

4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-chlorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

214916-32-2

Molecular Formula

C14H10ClN3O3S2

Molecular Weight

367.8 g/mol

IUPAC Name

2-[2-[(3-chlorophenyl)methyl]-1,1,3-trioxothieno[3,4-e][1,2,4]thiadiazin-4-yl]acetonitrile

InChI

InChI=1S/C14H10ClN3O3S2/c15-11-3-1-2-10(6-11)7-18-14(19)17(5-4-16)12-8-22-9-13(12)23(18,20)21/h1-3,6,8-9H,5,7H2

InChI Key

NRHCEUGPZSVYAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC#N

Origin of Product

United States

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